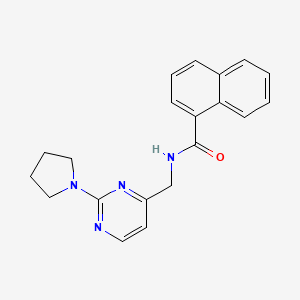

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine derivatives, such as the one you’re interested in, are a class of compounds that have a high degree of structural diversity and are broadly useful as therapeutic agents . They often show significant pharmacological activity, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial properties .

Synthesis Analysis

A method has been developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The structures of the synthesized products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The reaction mixture was precipitated by pouring into H2O (100 ml), the precipitate was filtered off, washed with H2O (100 ml), and dried at reduced pressure .Scientific Research Applications

Dual Cholinesterase and Amyloid-β Aggregation Inhibitors

A novel class of 2,4-disubstituted pyrimidines, closely related to the chemical structure , was designed and synthesized, demonstrating dual activity as cholinesterase and amyloid-β (Aβ) aggregation inhibitors. These compounds, including derivatives similar to N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, have shown potential in targeting multiple pathological routes in Alzheimer's disease (AD) by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as preventing AChE-induced aggregation of Aβ fibrils. Molecular modeling studies support the central pyrimidine ring's role in developing dual inhibitors for AD treatment (Mohamed et al., 2011).

Osteoporosis Treatment

Compounds featuring pyrimidinyl and naphthyridinyl groups have been identified as potent and selective antagonists of the αvβ3 receptor. These molecules, including derivatives of this compound, exhibit excellent in vitro profiles and pharmacokinetics, showing significant efficacy in in vivo models of bone turnover. Selected for clinical development, these compounds highlight the potential of pyrimidine derivatives in the prevention and treatment of osteoporosis (Coleman et al., 2004).

Antimicrobial Activity

A pyrimidine-based ligand and its metal complexes, including structures analogous to this compound, have been synthesized and characterized for their antimicrobial properties. These compounds showed mild to very good antimicrobial results against various bacterial strains and fungi, indicating their potential as drug candidates or for use in antimicrobial coatings (Chioma et al., 2018).

Electrochromic and Protonation Characterization

Novel poly(pyridine imide) polymers with pendent naphthalene groups, reflecting the structural motifs of this compound, have been synthesized and characterized for their thermal, optical, electrochemical, electrochromic, and protonation properties. These materials exhibit promising features for applications in electronic and photonic devices due to their good thermal stability, high dielectric constants, and strong fluorescence upon protonation (Liaw et al., 2007).

Mechanism of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Future Directions

The development of new pyrimidine derivatives with novel structures and excellent antitumor activity is an active area of research . By incorporating different positions of pyrrole into the positions of N‑phenylpyrimidin-2-amine, researchers are designing and synthesizing a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .

properties

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-19(18-9-5-7-15-6-1-2-8-17(15)18)22-14-16-10-11-21-20(23-16)24-12-3-4-13-24/h1-2,5-11H,3-4,12-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEABNFDUWCBSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837893.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837894.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2837895.png)

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2837897.png)

![6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2837900.png)

![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)

![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)